Phenyl(pyrrolidin-3-yl)methanone
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Overview
Description
Phenyl(pyrrolidin-3-yl)methanone is a chemical compound with the molecular formula C11H14ClNO . It is a white to yellow solid at room temperature . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine compounds are known to undergo various chemical reactions. These reactions can lead to a variety of bioactive molecules with target selectivity .Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.69 . It is a white to yellow solid at room temperature . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis : An efficient one-pot synthetic procedure for pyrrole derivatives, including those similar to Phenyl(pyrrolidin-3-yl)methanone, was developed using acetophenone and trimethylacetaldehyde. This economical method achieved good yields and has broad utility in the synthesis of pyrrole derivatives (Kaur & Kumar, 2018).
Structural and Conformational Analysis : Boric acid ester intermediates with benzene rings, including compounds structurally related to this compound, have been synthesized and characterized. Their structures were confirmed using various spectroscopic methods, and crystallographic and conformational analyses were performed, providing insights into their physicochemical properties (Huang et al., 2021).
Biomedical Applications
Antimicrobial Activity : Some derivatives of pyrrole methanones have shown significant antimicrobial activity. For instance, compounds containing a methoxy group demonstrated high antimicrobial activity, indicating potential therapeutic applications (Kumar et al., 2012).
Antibacterial and Antifungal Effects : Organotin(IV) complexes derived from compounds structurally related to this compound showed enhanced antibacterial activities, indicating potential as drug candidates (Singh et al., 2016).
Other Applications
Enantioselective Synthesis : Biocatalysts, such as Lactobacillus paracasei, have been used to produce enantiomerically pure derivatives of phenyl(pyridin-2-yl)methanone, indicating potential for asymmetric synthesis in pharmaceutical applications (Şahin et al., 2019).
Spectroscopic Properties : The electronic absorption and fluorescence properties of phenylmethanone derivatives were investigated, revealing their potential in materials science, particularly in the development of fluorescent materials (Al-Ansari, 2016).
Safety and Hazards
Phenyl(pyrrolidin-3-yl)methanone is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Pyrrolidine compounds, including Phenyl(pyrrolidin-3-yl)methanone, have a wide range of potential applications in drug discovery due to their diverse biological activities . Future research could focus on exploring these activities further and developing new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
phenyl(pyrrolidin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBMMUDQGTXXKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597558 |
Source
|
Record name | Phenyl(pyrrolidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26803-27-0 |
Source
|
Record name | Phenyl(pyrrolidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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